molecular formula C21H21FeN6O6 B157969 Fe(3+)-Abha CAS No. 131612-27-6

Fe(3+)-Abha

Cat. No.: B157969
CAS No.: 131612-27-6
M. Wt: 509.3 g/mol
InChI Key: FEYJWNLLZVCLCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Fe(3+)-Abha is a coordination compound where iron in the +3 oxidation state is coordinated with 4-aminobenzohydroxamic acid. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The coordination of iron with hydroxamic acids is known to enhance the stability and reactivity of the complex, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the Fe(3+)-Abha typically involves the reaction of ferric nitrate with 4-aminobenzohydroxamic acid in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the proper coordination of the iron ion with the hydroxamic acid ligand. The reaction mixture is usually stirred at room temperature for several hours, followed by filtration and purification to obtain the desired complex.

Industrial Production Methods

While the industrial production methods for this specific complex are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pH, and concentration of reactants to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

The Fe(3+)-Abha can undergo various types of chemical reactions, including:

    Oxidation-Reduction Reactions: The iron center can participate in redox reactions, where it can be reduced to iron(2+) or oxidized to higher oxidation states.

    Substitution Reactions: The ligands coordinated to the iron center can be substituted by other ligands, depending on the reaction conditions.

    Hydrolysis Reactions: The complex can undergo hydrolysis in the presence of water, leading to the formation of iron hydroxides and free ligands.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, ascorbic acid.

    Substitution Reagents: Various ligands such as phosphines, amines, and thiols.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield iron(2+) complexes, while substitution reactions can produce new coordination compounds with different ligands.

Scientific Research Applications

The Fe(3+)-Abha has several scientific research applications, including:

    Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.

    Biology: Studied for its potential role in inhibiting metalloenzymes, which are enzymes that require metal ions for their activity.

    Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells by interfering with iron metabolism.

    Industry: Utilized in the development of new materials with specific magnetic and electronic properties.

Mechanism of Action

The mechanism of action of the Fe(3+)-Abha involves the coordination of the iron ion with the hydroxamic acid ligand, which enhances the stability and reactivity of the complex. The iron center can participate in redox reactions, facilitating electron transfer processes. The complex can also interact with biological molecules, such as proteins and DNA, through coordination and hydrogen bonding, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Iron(3+)-hydroxamic acid complexes: These complexes have similar coordination chemistry and reactivity but may differ in their specific ligands and applications.

    Iron(3+)-Schiff base complexes: These complexes also involve the coordination of iron with nitrogen and oxygen donor ligands, but they have different structural and electronic properties.

    Iron(3+)-quinolone complexes: These complexes are known for their antibacterial activity and are used in medicinal chemistry.

Uniqueness

The Fe(3+)-Abha is unique due to the presence of the 4-aminobenzohydroxamic acid ligand, which imparts specific electronic and steric properties to the complex. This uniqueness makes it a valuable compound for studying the interactions of iron with biological molecules and for developing new therapeutic agents.

Properties

CAS No.

131612-27-6

Molecular Formula

C21H21FeN6O6

Molecular Weight

509.3 g/mol

IUPAC Name

4-amino-N-oxidobenzamide;iron(3+)

InChI

InChI=1S/3C7H7N2O2.Fe/c3*8-6-3-1-5(2-4-6)7(10)9-11;/h3*1-4H,(H3-,8,9,10,11);/q3*-1;+3

InChI Key

FEYJWNLLZVCLCI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)N[O-])N.C1=CC(=CC=C1C(=O)N[O-])N.C1=CC(=CC=C1C(=O)N[O-])N.[Fe+3]

Canonical SMILES

C1=CC(=CC=C1C(=O)N[O-])N.C1=CC(=CC=C1C(=O)N[O-])N.C1=CC(=CC=C1C(=O)N[O-])N.[Fe+3]

131612-27-6

Synonyms

Fe(3+)-ABHA
iron(3+)-4-aminobenzohydroxamic acid complex

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.